molecular formula C11H11NO3 B8706884 N-p-carboxyphenylmethacrylamide CAS No. 15286-99-4

N-p-carboxyphenylmethacrylamide

Cat. No. B8706884
M. Wt: 205.21 g/mol
InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N
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Patent
US06902860B2

Procedure details

Into a 1 liter flask 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester were added. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in a cold bath. Stirring was continued for 1 hour at room temperature. 137.1 g (1 mol) of 4-aminobezoic acid was added to the mixture. The mixture was heated for 2 hours at 50° C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 170.9 g of N-(4-carboxyphenyl)-methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
137.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC(Cl)=O)C.C(N(CC)CC)C.[NH2:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.Cl>C(#N)C>[C:25]([C:24]1[CH:28]=[CH:29][C:21]([NH:20][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])=[CH:22][CH:23]=1)([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
111.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
137.1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
95.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
120.1 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deposit was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170.9 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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